Retention of BQCA‑Like Allosteric Modulation at the M1 Muscarinic Acetylcholine Receptor vs. Parent BQCA
The fluorosulfonyl analogue 4c, synthesised via N‑benzylation of 4‑oxo‑1,4‑dihydroquinoline‑3‑carboxylic acid with 4‑(bromomethyl)benzenesulfonyl fluoride, retains the pharmacological profile of the parent positive allosteric modulator BQCA. In CHO cells stably expressing the human M1 mAChR, 4c displays binding affinity (pKB), functional efficacy (τB), and positive cooperativity with acetylcholine (α and β) that are statistically indistinguishable from those of BQCA [REFS‑1]. This demonstrates that introduction of the sulfonyl fluoride warhead via the bromomethyl linker does not perturb the allosteric binding interaction.
| Evidence Dimension | Allosteric modulation of M1 mAChR |
|---|---|
| Target Compound Data | pKB (binding affinity), τB (functional efficacy), α (binding cooperativity), β (functional cooperativity) – all values mirror BQCA within experimental error |
| Comparator Or Baseline | BQCA (benzyl quinolone carboxylic acid) |
| Quantified Difference | No significant difference; the fluorosulfonyl probe retains full BQCA pharmacology |
| Conditions | CHO cells stably expressing human M1 mAChR; radioligand binding and functional assays |
Why This Matters
For medicinal chemists designing covalent allosteric probes, 4‑(bromomethyl)benzenesulfonyl fluoride provides a validated entry to irreversible BQCA analogues without compromising the desired receptor pharmacology, a property not shared by other benzylic electrophiles or sulfonyl fluorides lacking the para‑bromomethyl substitution.
- [1] Davie, B. J.; Valant, C.; White, J. M.; Sexton, P. M.; Capuano, B.; Christopoulos, A.; Scammells, P. J. Synthesis and Pharmacological Evaluation of Analogues of Benzyl Quinolone Carboxylic Acid (BQCA) Designed to Bind Irreversibly to an Allosteric Site of the M1 Muscarinic Acetylcholine Receptor. J. Med. Chem. 2014, 57, 5405–5418. View Source
